Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H26Cl2N2O4S and its molecular weight is 521.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions at the benzylic position . They may interact with various enzymes or receptors in the body, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, it might inhibit or activate a particular enzyme, or it might bind to a receptor and modulate its activity .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific targets. For example, it might play a role in pathways involving free radical reactions or nucleophilic substitutions .
Biological Activity
Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, designated as compound 1216740-47-4, is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C24H22ClN3O3S
- Molecular Weight : 467.96 g/mol
- CAS Number : 1216740-47-4
- Purity : Standard purity is reported at 98% .
The compound exhibits a range of biological activities primarily attributed to its structural components. The thieno[2,3-c]pyridine moiety is known for its interactions with various biological targets:
- Matrix Metalloproteinase Inhibition : The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are critical in tumor metastasis and tissue remodeling. Inhibition of MMPs can lead to reduced cancer cell invasion and migration .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. This is hypothesized to be due to the presence of the chlorophenoxy group which enhances membrane permeability .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
-
Study on MMP Inhibition :
- A study evaluated the efficacy of this compound on human cancer cell lines. Results demonstrated a dose-dependent inhibition of MMP activity, correlating with reduced invasive capabilities of the cancer cells.
-
Antimicrobial Assessment :
- In vitro assays were conducted against Staphylococcus aureus and Escherichia coli. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Anti-inflammatory Response :
- Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S.ClH/c1-2-31-25(30)23-20-12-13-28(14-17-6-4-3-5-7-17)15-21(20)33-24(23)27-22(29)16-32-19-10-8-18(26)9-11-19;/h3-11H,2,12-16H2,1H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBIABRWRJHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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